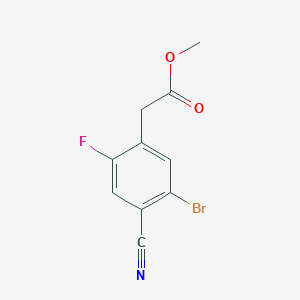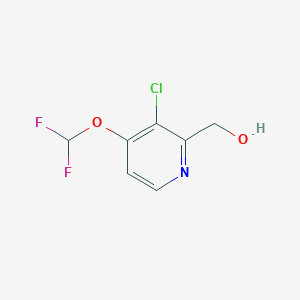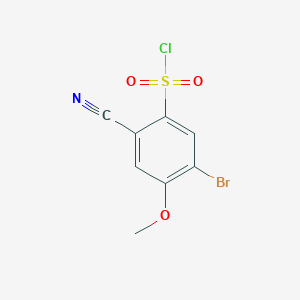![molecular formula C7H13NO2 B1484834 1-[trans-2-Hydroxycyclobutyl]azetidin-3-ol CAS No. 2157788-37-7](/img/structure/B1484834.png)
1-[trans-2-Hydroxycyclobutyl]azetidin-3-ol
Übersicht
Beschreibung
1-[trans-2-Hydroxycyclobutyl]azetidin-3-ol is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles . This compound, in particular, features a cyclobutyl ring fused to an azetidine ring, with a hydroxyl group attached to the cyclobutyl ring.
Vorbereitungsmethoden
The synthesis of 1-[trans-2-Hydroxycyclobutyl]azetidin-3-ol can be achieved through various synthetic routes. One common method involves the diastereoselective synthesis of azetidines via the reduction of azetidin-2-ones. For instance, the treatment of azetidin-2-ones with sodium borohydride in isopropanol can lead to the formation of 2,3-disubstituted azetidines . Industrial production methods may involve similar synthetic strategies but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-[trans-2-Hydroxycyclobutyl]azetidin-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield diastereoselective products, while oxidation reactions can lead to the formation of corresponding ketones or aldehydes .
Wissenschaftliche Forschungsanwendungen
1-[trans-2-Hydroxycyclobutyl]azetidin-3-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules due to its unique reactivity and stability. In biology and medicine, azetidines are explored for their potential as amino acid surrogates and in peptidomimetic chemistry . Additionally, azetidines have applications in polymerization reactions, where they serve as monomers for the synthesis of polyamines . These polymers have important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, and non-viral gene transfection .
Wirkmechanismus
The mechanism of action of 1-[trans-2-Hydroxycyclobutyl]azetidin-3-ol involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-[trans-2-Hydroxycyclobutyl]azetidin-3-ol can be compared with other similar compounds, such as aziridines and other azetidines. Aziridines are three-membered nitrogen-containing heterocycles, which are more reactive due to higher ring strain but less stable compared to azetidines . Azetidines, on the other hand, offer a balance of reactivity and stability, making them suitable for various applications in organic synthesis and medicinal chemistry . The presence of the cyclobutyl ring and hydroxyl group in this compound adds to its uniqueness, providing additional sites for functionalization and interaction with biological targets.
Eigenschaften
IUPAC Name |
1-[(1R,2R)-2-hydroxycyclobutyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-5-3-8(4-5)6-1-2-7(6)10/h5-7,9-10H,1-4H2/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHJWNNSBBOJQP-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2CC(C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N2CC(C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


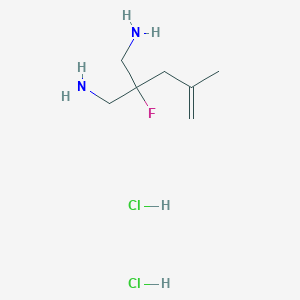

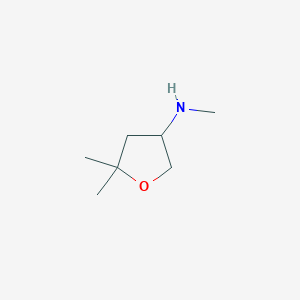
![trans-2-{[(4-Methylphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484757.png)


